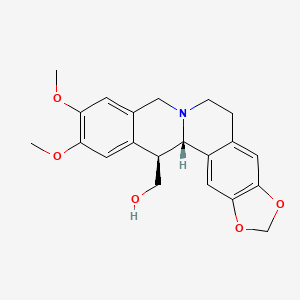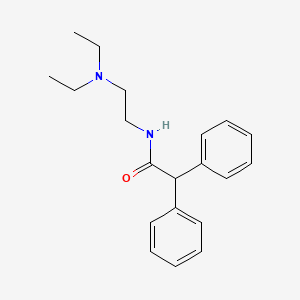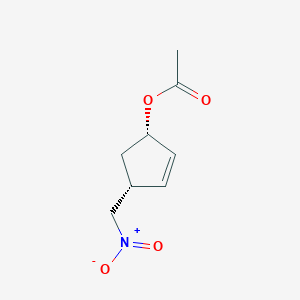![molecular formula C7H16N2O B13795154 N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
N-[2-(ethylamino)ethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ethylamino)ethyl]-N-methylacetamide is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, featuring an ethylaminoethyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-(ethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The general reaction scheme can be represented as follows:
[ \text{N-methylacetamide} + \text{2-(ethylamino)ethanol} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce simpler amine derivatives.
Scientific Research Applications
N-[2-(ethylamino)ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for pharmaceuticals or as an active ingredient in certain formulations.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which N-[2-(ethylamino)ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The ethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: This compound shares the ethylaminoethyl group but lacks the acetamide moiety.
N-methylacetamide: It contains the acetamide group but does not have the ethylaminoethyl substitution.
Uniqueness
N-[2-(ethylamino)ethyl]-N-methylacetamide is unique due to the combination of the ethylaminoethyl and acetamide groups. This dual functionality imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-4-8-5-6-9(3)7(2)10/h8H,4-6H2,1-3H3 |
InChI Key |
JCALSDWHCDPSJK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



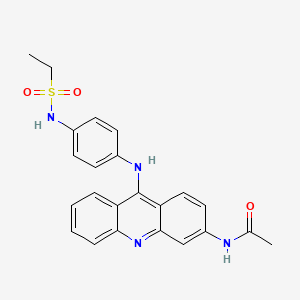
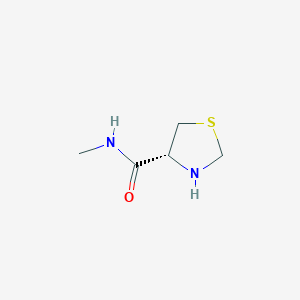
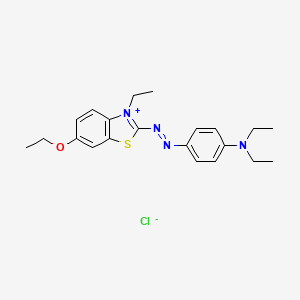

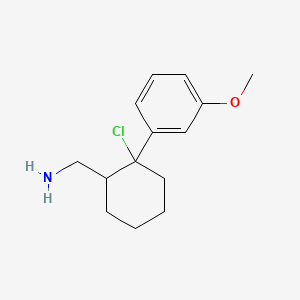
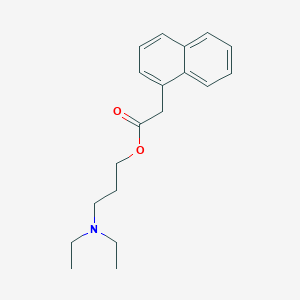


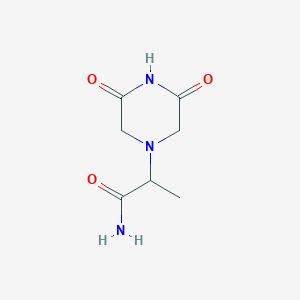
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
